molecular formula C19H24O2Si B048294 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one CAS No. 118356-61-9

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one

Cat. No. B048294
CAS RN: 118356-61-9
M. Wt: 312.5 g/mol
InChI Key: RRNFFKMTSMPIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. MDP2P is a colorless liquid with a distinct odor.

Mechanism of Action

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. When this compound is metabolized by MAO, it forms the intermediate 3,4-methylenedioxyphenylpropan-2-amine (MDMA). MDMA acts as a serotonin, dopamine, and norepinephrine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety.

Advantages and Limitations for Lab Experiments

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several advantages for lab experiments. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine, which are widely used in scientific research. This compound is also used as a reference standard in analytical chemistry and forensic science. However, this compound has limitations for lab experiments as well. It is a controlled substance and requires special permits and licenses for its use. This compound is also toxic and can be hazardous if not handled properly.

Future Directions

There are several future directions for the research on 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound and its metabolites. Further research is also needed to understand the long-term effects of this compound use on the brain and the body. Finally, research is needed to develop new drugs based on the structure of this compound that have therapeutic potential.

Synthesis Methods

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be synthesized in different ways, but the most common method is the Leuckart-Wallach reaction. In this method, p-anisaldehyde is reacted with nitroethane to form 4-methoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 4-methoxyphenyl-2-propanone. Finally, the propanone is reacted with phenylacetic acid and trimethylsilyl chloride to form this compound.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. This compound is also used as a reference standard in analytical chemistry and forensic science.

properties

CAS RN

118356-61-9

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one

InChI

InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3

InChI Key

RRNFFKMTSMPIRJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C

synonyms

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone

Origin of Product

United States

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